Home > Products > Building Blocks P5280 > 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid - 1140239-98-0

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Catalog Number: EVT-1666163
CAS Number: 1140239-98-0
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as a crucial intermediate in the synthesis of Apixaban, a prominent anticoagulant drug [].

Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid. The key difference lies in the presence of a tetrahydro-pyridine ring fused to the pyrazolopyridine core, along with various substitutions at positions 1, 3, and 6. These modifications contribute to Apixaban's anticoagulant properties. ()

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa, used for preventing stroke and systemic embolism in patients with nonvalvular atrial fibrillation. []

1-(3-Chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound is a Factor Xa inhibitor with various crystalline forms and solvates documented in the literature. []

Relevance: This compound is structurally related to 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid through their shared pyrazolo[3,4-c]pyridine core. The modifications include a tetrahydropyridine ring fused to the core, a 3-chlorophenyl group at position 1, and a complex substituent incorporating a pyridinone moiety at position 6. These structural alterations contribute to its Factor Xa inhibitory activity. ()

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

Compound Description: Discovered through high-throughput screening, this compound acts as a novel PDE4 inhibitor. Further structural modifications led to the development of CP-220,629 (compound 22), which displayed significant efficacy in reducing eosinophil, neutrophil, and IL-1beta responses. []

CP-220,629 (Compound 22)

Compound Description: This compound is a potent inhibitor of human eosinophil phosphodiesterase, showing efficacy in a guinea pig model of airway obstruction and reducing inflammatory responses in atopic monkeys. []

Relevance: Although the specific structure of CP-220,629 is not provided, the paper mentions it is an analog of Compound 11, suggesting it also contains the core pyrazolo[3,4-c]pyridine structure of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid with modifications. ()

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine (Compound 1)

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE-IV) []

Relevance: This compound exemplifies a related heterocyclic system. While it retains a pyrazolopyridine core, it incorporates a distinct triazolopyridine moiety fused to the pyrazole ring, differentiating its structure from 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid. ()

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 functions as an NO-independent soluble guanylyl cyclase (sGC) activator, demonstrating vasodilatory effects in ovine pulmonary arteries. []

Relevance: While this compound exhibits vasodilatory effects and falls under the category of pyrazolopyridine derivatives, it differs structurally from 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid in the fusion pattern of the pyrazole and pyridine rings, resulting in a pyrazolo[3,4-b]pyridine core. ()

4-anilinol//-pyrazolo[3,4-Z>]pyridine-5-carboxylic acid esters (2a-2h)

Compound Description: These compounds were synthesized and investigated as potential antimalarial drugs [].

Relevance: These compounds are structurally related to 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid through their shared pyrazolo[3,4-b]pyridine core, but have distinct substituents, including a series of substituted anilines at the 4-position, highlighting the versatility of this scaffold for exploring diverse biological activities.()

Overview

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-C]pyridine family. This compound is characterized by its fused ring system, which includes both pyrazole and pyridine moieties. The compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be identified through its unique identifiers, including the Chemical Abstracts Service number 1140239-98-0 and the PubChem compound identifier 68141622. It has been documented in several chemical databases, including PubChem and the European Chemicals Agency.

Classification

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid falls under the classification of organic heterocyclic compounds. It is recognized for its structural features that contribute to its biological activity, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-pyrazole with α-oxoketene dithioacetals under acidic conditions. The reaction typically employs trifluoroacetic acid as a catalyst, which facilitates the formation of the desired pyrazolo[3,4-C]pyridine structure.

Technical Details

The reaction conditions may vary, but generally include:

  • Reagents: 5-amino-pyrazole and α-oxoketene dithioacetals.
  • Catalysts: Trifluoroacetic acid or other suitable acids.
  • Solvents: Commonly used solvents include ethanol or methanol.
  • Temperature and Time: The reactions are often conducted at elevated temperatures for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular formula for 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid is C7H5N3O2. The structure features a carboxylic acid functional group at the 7-position of the pyrazolo[3,4-C]pyridine framework.

Data

Key structural data includes:

  • InChI: InChI=1S/C7H5N3O2/c8-6(9)5-2-1-3-10-7(5)11-4/h1-4H,(H,8,9)(H,10,11)
  • InChI Key: GJMHCCXFOSICSE-UHFFFAOYSA-N
  • CAS Number: 1140239-98-0
Chemical Reactions Analysis

Reactions

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. These may include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.

Technical Details

The reactions are often facilitated by standard coupling reagents or catalysts appropriate for the specific functional groups involved.

Mechanism of Action

Process

The mechanism of action for compounds like 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation.

Data

Research indicates that modifications at specific positions on the pyrazolo[3,4-C]pyridine scaffold can enhance binding affinity and selectivity towards PPARα receptors.

Physical and Chemical Properties Analysis

Physical Properties

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is typically a solid at room temperature with the following physical properties:

  • Melting Point: Specific values may vary based on purity.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

This compound has potential applications in medicinal chemistry due to its structural similarity to purine bases. It has been investigated for its biological activity against various diseases, including:

  • Antimicrobial Activity: Some derivatives have shown promise against Mycobacterium tuberculosis.
  • Anti-inflammatory Effects: As PPARα agonists, they may help regulate lipid metabolism and inflammation.
Historical Evolution of Pyrazolo-Pyridine Heterocycles

Pioneering Syntheses of Pyrazolo[3,4-*]pyridine Analogues

The foundational chemistry of pyrazolo-pyridine heterocycles traces back to Ortoleva’s 1908 synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the reaction of diphenylhydrazone with pyridine and iodine [3]. This established the scaffold’s synthetic accessibility and sparked interest in its structural variants. By 1911, Bulow expanded this work by preparing N-phenyl-3-methyl derivatives using cyclocondensation between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones under acidic conditions—a strategy that remains relevant for constructing the bicyclic core [3]. These early methods relied on preformed pyrazole precursors and electrophilic cyclization, but suffered from limitations in regioselectivity and functional group tolerance.

Modern catalytic advancements have addressed these challenges. For example, nano-magnetic metal–organic frameworks (MOFs) like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ enable solvent-free synthesis of pyrazolo[3,4-b]pyridines at 100°C, achieving high yields via cooperative vinylogous anomeric-based oxidation (CVABO) [2]. This heterogeneous catalyst facilitates easy magnetic recovery and reuse, exemplifying progress toward sustainable synthesis. Concurrently, transition-metal-catalyzed cross-coupling reactions now allow site-selective functionalization, as demonstrated by the Suzuki–Miyaura arylation of 5-halo-1H-pyrazolo[3,4-c]pyridines [4].

Table 1: Key Historical Developments in Pyrazolo[3,4-]pyridine Synthesis*

YearSynthetic MethodKey InnovationReference Isomer
1908Diphenylhydrazone + pyridine + I₂First monosubstituted derivative[3,4-b]
19115-Aminopyrazole + 1,3-diketonesN-Aryl-3-methyl derivatives[3,4-b]
2022Fe₃O₄-MOF-catalyzed CVABO condensationSolvent-free, high-yield protocol[3,4-b]
2023Pd-catalyzed vectorial functionalizationC-5 Buchwald–Hartwig amination[3,4-c]

Emergence of Carboxylic Acid Derivatives in Medicinal Chemistry

Carboxylic acid-functionalized pyrazolo[3,4-c]pyridines represent a strategic evolution in heterocyclic drug design, combining metabolic stability and vectorial derivatization potential. The specific compound 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS: 1140239-98-0, C₇H₅N₃O₂) exemplifies this role, serving as a versatile building block for amide- or ester-based prodrugs and targeted inhibitors [6]. Its emergence coincided with fragment-based drug discovery (FBDD), where compact, polar scaffolds enable efficient optimization toward specific biological targets.

Notably, this carboxylic acid derivative enables selective growth at multiple positions:

  • C-7: Direct conversion to esters or amides via carboxyl group
  • C-5: Functionalization via Pd-catalyzed Buchwald–Hartwig amination
  • N-1/N-2: Alkylation after selective protection [4]

Such versatility is critical for optimizing pharmacokinetic properties. For instance, in GPR119 agonist development for type 2 diabetes, pyrazolo[3,4-c]pyridine carboxylate derivatives demonstrated single-digit nanomolar potency by mimicking endogenous lipid signaling molecules [1]. Similarly, pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives (e.g., CAS#: 1095822-28-8) have been explored as kinase inhibitors, underscoring the scaffold’s adaptability across target classes [5].

Role of Tautomerism in Structural Optimization

Tautomeric equilibria profoundly influence the binding affinity, solubility, and metabolic fate of pyrazolo[3,4-c]pyridines. Unsubstituted variants exist in dynamic equilibrium between 1H- (dominant) and 2H-tautomers, with computational studies confirming a ~37 kJ/mol (9 kcal/mol) stability preference for the 1H-form due to aromaticity in both rings [3]. This preference dictates interaction patterns in biological environments:

  • The 1H-tautomer permits hydrogen-bond donation via the pyrazole N–H
  • The fused pyridine nitrogen acts as a hydrogen-bond acceptor
  • Carboxylic acid at C-7 enhances polarity without perturbing tautomerism [6]

Medicinal chemistry campaigns leverage this understanding deliberately. For example, N-1 alkylation locks the scaffold in the 1H-tautomer, preventing unpredictable shifts that could compromise target engagement. This strategy was pivotal in optimizing AMPK inhibitors derived from pyrazolo[1,5-a]pyrimidines, where tautomer-controlled hydrogen bonding was essential for ATP-competitive inhibition [7]. Additionally, in KDR kinase inhibitors, 3-carbonyl-substituted pyrazolo[3,4-b]pyridines adopted lactam–lactim tautomeric forms, enhancing interactions with the hinge region [3].

Table 2: Tautomerism-Guided Optimization Strategies for Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Position ModifiedChemical ChangeTautomeric ImpactMedicinal Chemistry Rationale
N-1Alkylation (e.g., methyl, benzyl)Locks 1H-tautomerPrevents metabolic N-oxidation
C-3Electron-withdrawing groupsStabilizes lactam form in oxo derivativesEnhances hinge binding in kinases
C-7Carboxylic acid → Ester prodrugNo core tautomer shiftImproves membrane permeability

The carboxylic acid moiety itself remains conformationally stable, enabling bioisosteric replacement of aryl acids while maintaining optimal pKₐ (∼4–5) for target engagement. This was exploited in dorsomorphin analogs, where pyrazolo[3,4-c]pyridine-7-carboxylic acid derivatives mimicked natural ligands’ carboxylate interactions without tautomer-driven off-target effects [7].

Properties

CAS Number

1140239-98-0

Product Name

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

WSCQBSMPWSLCEW-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O

Canonical SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.